Pentafluorobenzylzinc bromide

Catalog No.
S3330163
CAS No.
352534-75-9
M.F
C7H2BrF5Zn
M. Wt
326.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentafluorobenzylzinc bromide

CAS Number

352534-75-9

Product Name

Pentafluorobenzylzinc bromide

IUPAC Name

bromozinc(1+);1,2,3,4,5-pentafluoro-6-methanidylbenzene

Molecular Formula

C7H2BrF5Zn

Molecular Weight

326.4 g/mol

InChI

InChI=1S/C7H2F5.BrH.Zn/c1-2-3(8)5(10)7(12)6(11)4(2)9;;/h1H2;1H;/q-1;;+2/p-1

InChI Key

JNQVFPNRJUXZSW-UHFFFAOYSA-M

SMILES

[CH2-]C1=C(C(=C(C(=C1F)F)F)F)F.[Zn+]Br

Canonical SMILES

[CH2-]C1=C(C(=C(C(=C1F)F)F)F)F.[Zn+]Br

Pentafluorobenzylzinc bromide is an organozinc compound characterized by the presence of a pentafluorobenzyl group attached to a zinc atom, along with a bromide ion. Its chemical formula is C7_7H2_2BrF5_5Zn. This compound is notable for its unique properties that arise from the highly electronegative fluorine atoms, which significantly influence its reactivity and stability. Pentafluorobenzylzinc bromide is typically used in organic synthesis, particularly in reactions involving nucleophilic substitutions and coupling reactions.

, primarily as a nucleophile. It can react with electrophiles such as:

  • Alkyl halides: Forming new carbon-carbon bonds through nucleophilic substitution.
  • Acyl chlorides: Leading to the formation of ketones.
  • Epoxides: Opening the epoxide ring to form alcohols.

The reactivity of pentafluorobenzylzinc bromide is enhanced by the electron-withdrawing effect of the fluorine atoms, making it a potent nucleophile in synthetic organic chemistry .

Pentafluorobenzylzinc bromide can be synthesized through several methods, including:

  • Direct Reaction: Reacting pentafluorobenzyl bromide with zinc powder in an appropriate solvent (such as diethyl ether or tetrahydrofuran) under inert conditions.
  • Transmetalation: Utilizing other organozinc reagents or halides to introduce the pentafluorobenzyl group onto zinc.

These methods typically require careful control of reaction conditions to ensure high yields and purity of the final product .

Pentafluorobenzylzinc bromide finds applications in:

  • Organic Synthesis: Used as a reagent for constructing complex organic molecules through nucleophilic substitution reactions.
  • Material Science: Potentially utilized in the development of fluorinated polymers and materials due to its unique electronic properties.

The ability to introduce fluorinated groups into organic molecules makes this compound valuable in developing pharmaceuticals and agrochemicals that require specific electronic characteristics .

Pentafluorobenzylzinc bromide shares similarities with other organozinc compounds but stands out due to its unique pentafluorobenzyl group. Here are some similar compounds for comparison:

Compound NameStructure/CharacteristicsUnique Features
Benzylzinc chlorideC7_7H7_7ClZnCommonly used in organic synthesis but lacks fluorine
Trifluoromethylzinc bromideC3_3H3_3BrF3_3ZnContains trifluoromethyl group; less electronegative
Perfluorobenzylzinc iodideC7_7H2_2I F6_6ZnFully fluorinated benzyl group; higher stability
Pentafluorophenylzinc bromideC6_6HBrF5_5ZnSimilar reactivity but different aromatic system

The presence of multiple fluorine atoms in pentafluorobenzylzinc bromide enhances its reactivity compared to other similar compounds, making it particularly useful in specialized synthetic applications .

Dates

Modify: 2023-08-19

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